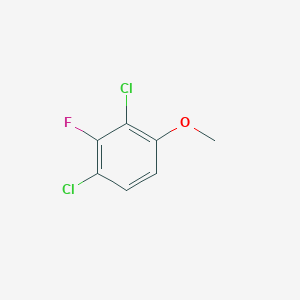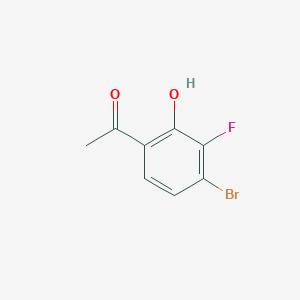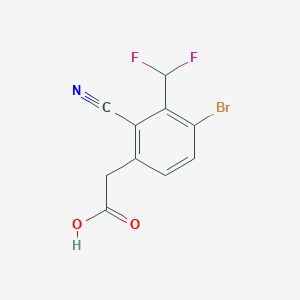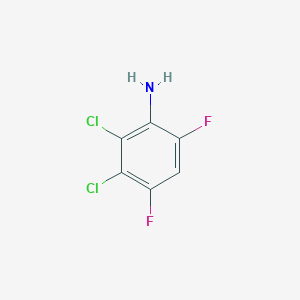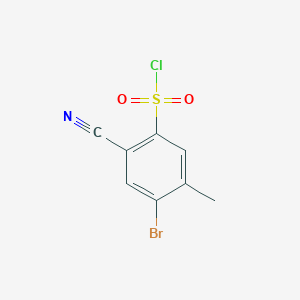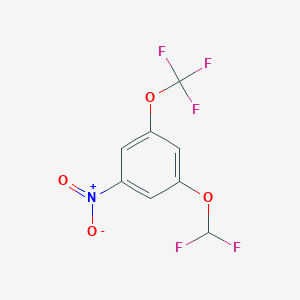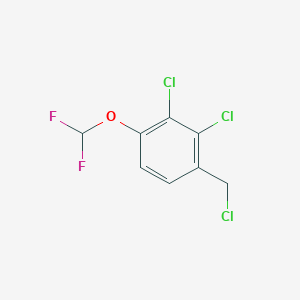
2,3-Dichloro-4-(difluoromethoxy)benzyl chloride
描述
2,3-Dichloro-4-(difluoromethoxy)benzyl chloride is a versatile chemical compound with the molecular formula C8H5Cl3F2O. It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a benzyl chloride structure. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-(difluoromethoxy)benzyl chloride typically involves the chlorination of 2,3-dichloro-4-(difluoromethoxy)toluene. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at a temperature range of 0-50°C to ensure the selective formation of the benzyl chloride derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality and scalability .
化学反应分析
Types of Reactions
2,3-Dichloro-4-(difluoromethoxy)benzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzyl chloride moiety is highly reactive towards nucleophiles, leading to the formation of substituted benzyl derivatives.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or benzaldehydes.
Reduction: Reduction reactions can convert the benzyl chloride to the corresponding benzyl alcohol or hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzyl alcohols or benzaldehydes.
Reduction: Benzyl alcohols or hydrocarbons.
科学研究应用
2,3-Dichloro-4-(difluoromethoxy)benzyl chloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex organic molecules and intermediates.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As a precursor for the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,3-Dichloro-4-(difluoromethoxy)benzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances the electrophilicity of the benzyl chloride moiety, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups and modify molecular structures.
相似化合物的比较
Similar Compounds
2,3-Dichloro-4-(difluoromethoxy)benzyl bromide: Similar structure but with a bromine atom instead of a chlorine atom.
2,4-Dichloro-5-(difluoromethoxy)benzyl chloride: Similar structure with different positions of chlorine and fluorine atoms.
2,3-Dichloro-4-(trifluoromethoxy)benzyl chloride: Similar structure with a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
2,3-Dichloro-4-(difluoromethoxy)benzyl chloride is unique due to the specific positioning of its substituents, which imparts distinct reactivity and properties. The combination of chlorine and fluorine atoms with a methoxy group enhances its electrophilicity and makes it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
2,3-dichloro-1-(chloromethyl)-4-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3F2O/c9-3-4-1-2-5(14-8(12)13)7(11)6(4)10/h1-2,8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOHVSUDQOWBOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CCl)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



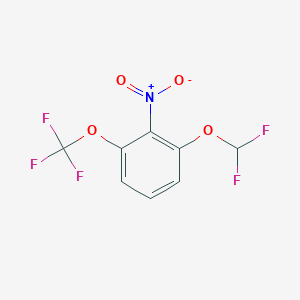
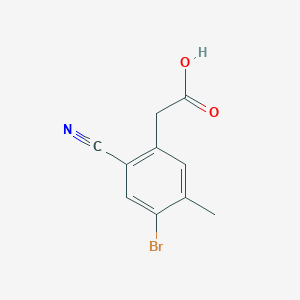
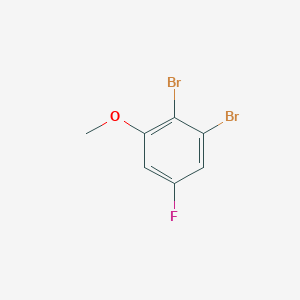
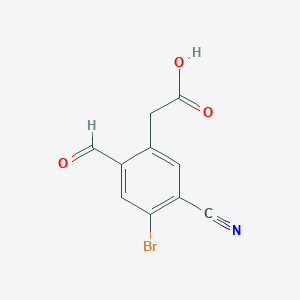

![N-Methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1410414.png)
